molecular formula C12H17NO2 B2587580 Tert-butyl N-methyl-N-phenylcarbamate CAS No. 28131-24-0

Tert-butyl N-methyl-N-phenylcarbamate

Cat. No.: B2587580
CAS No.: 28131-24-0
M. Wt: 207.273
InChI Key: CKLRWXBZOPUEIE-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-phenylcarbamate is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-methyl-N-phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with N-methyl-N-phenylamine in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction is monitored for completion, and the product is purified using techniques such as distillation or crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl carbamate derivatives, while reduction can produce N-methyl-N-phenylamine .

Scientific Research Applications

Tert-butyl N-methyl-N-phenylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. It can act as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the N-methyl and phenyl groups.

    N-methyl-N-phenylcarbamate: Similar but without the tert-butyl group.

    Tert-butyl N-phenylcarbamate: Similar but lacks the N-methyl group.

Uniqueness

Tert-butyl N-methyl-N-phenylcarbamate is unique due to the presence of both the tert-butyl and N-methyl-N-phenyl groups, which provide specific chemical properties and reactivity. This makes it particularly useful as a protecting group in organic synthesis and as a versatile reagent in various applications .

Properties

IUPAC Name

tert-butyl N-methyl-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13(4)10-8-6-5-7-9-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLRWXBZOPUEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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